tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate
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Overview
Description
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate is a compound that incorporates the tert-butyloxycarbonyl (Boc) protecting group, the pentafluorophenyl (Pbf) protecting group, and an amidino group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate typically involves the protection of amino groups using Boc and Pbf protecting groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The Pbf group is introduced using pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base . The amidino group can be introduced through various methods, including the reaction of amines with carbodiimides or nitriles .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient and scalable production of peptides and peptide derivatives .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The Boc and Pbf groups are stable under mild oxidative conditions.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Pbf Protection: Pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base.
Amidino Group Introduction: Reaction of amines with carbodiimides or nitriles.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, Pbf-protected amines, and amidino derivatives.
Scientific Research Applications
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to protect amino groups during chemical reactions.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate involves the protection of amino groups, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions and can be removed under acidic conditions, while the Pbf group provides stability under a wide range of conditions . The amidino group can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected compounds: Fmoc (9-fluorenylmethyloxycarbonyl) is another commonly used protecting group in peptide synthesis.
Cbz-protected compounds: Cbz (carbobenzyloxy) is used for protecting amino groups and can be removed by catalytic hydrogenation.
Uniqueness
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate is unique due to the combination of Boc and Pbf protecting groups, providing stability under a wide range of conditions and allowing for versatile applications in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O7S/c1-14-15(2)19(16(3)17-13-23(7,8)32-18(14)17)34(29,30)26-20(24-9-11-31-12-10-27)25-21(28)33-22(4,5)6/h27H,9-13H2,1-8H3,(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPDNVDYTOIHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCO)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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